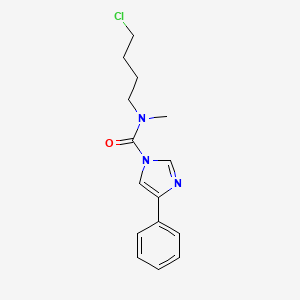

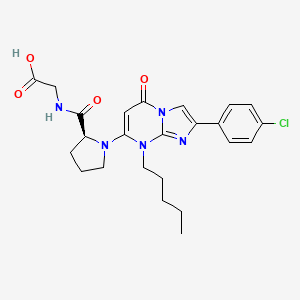

![molecular formula C23H26F2N4O2 B10833572 5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide](/img/structure/B10833572.png)

5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dérivé d'indazole 6 est un composé appartenant à la famille des indazoles, qui se caractérise par une structure bicyclique composée d'un cycle pyrazole fusionné à un cycle benzène. Les dérivés d'indazole ont gagné une attention considérable en raison de leurs diverses activités biologiques et de leurs applications thérapeutiques potentielles. Le dérivé d'indazole 6, en particulier, s'est révélé prometteur dans divers domaines de la recherche scientifique, notamment la chimie médicinale et la pharmacologie.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du dérivé d'indazole 6 implique généralement la formation du noyau indazole suivie de la fonctionnalisation à des positions spécifiques. Une méthode courante comprend la cyclisation des o-haloarylhydrazones en utilisant des catalyseurs métalliques de transition tels que le cuivre ou le palladium. Par exemple, la réaction du 2-(méthylamino)benzonitrile avec un réactif organométallique suivie d'une catalyse par l'acétate de cuivre peut produire le dérivé d'indazole souhaité .

Méthodes de Production Industrielle : La production industrielle de dérivés d'indazole utilise souvent des voies synthétiques évolutives qui garantissent des rendements élevés et une pureté élevée. Des méthodes telles que les réactions de couplage croisé catalysées par le palladium et les procédés de cyclisation sans métal sont couramment utilisées. Ces méthodes sont optimisées pour la production à grande échelle afin de répondre aux besoins des industries pharmaceutiques et chimiques .

Analyse Des Réactions Chimiques

Types de Réactions : Le dérivé d'indazole 6 subit diverses réactions chimiques, notamment :

Oxydation : Transformations oxydatives utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Réactions de réduction utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Réactions de substitution nucléophile avec des dérivés halogénés.

Réactifs et Conditions Courants :

Oxydation : Peroxyde d'hydrogène en présence d'un catalyseur.

Réduction : Borohydrure de sodium dans l'éthanol.

Substitution : Dérivés d'indazole halogénés avec des nucléophiles en conditions basiques.

Principaux Produits Formés :

Oxydation : Formation de N-oxydes d'indazole.

Réduction : Formation de dérivés d'indazole réduits.

Substitution : Formation de dérivés d'indazole substitués avec divers groupes fonctionnels

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son rôle d'inhibiteur enzymatique, ciblant en particulier des enzymes comme l'indoleamine 2,3-dioxygénase 1 (IDO1).

Médecine : Exploré pour ses propriétés anticancéreuses, montrant un potentiel dans l'inhibition de la prolifération des cellules cancéreuses et l'induction de l'arrêt du cycle cellulaire.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques

5. Mécanisme d'Action

Le mécanisme d'action du dérivé d'indazole 6 implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de l'IDO1, il se lie au site actif de l'enzyme, empêchant la conversion du tryptophane en kynurénine. Cette inhibition peut moduler la réponse immunitaire et a des implications dans la thérapie du cancer. La capacité du composé à induire l'arrêt du cycle cellulaire est liée à son interaction avec des protéines régulatrices du cycle cellulaire, conduisant à l'accumulation de cellules en phase G2/M .

Composés Similaires :

Niraparib : Un médicament anticancéreux à base d'indazole utilisé pour le traitement du cancer de l'ovaire.

Pazopanib : Un inhibiteur de la tyrosine kinase avec un noyau d'indazole, utilisé pour le carcinome à cellules rénales.

Dérivé d'Indazole 180 : Un puissant inhibiteur de la production d'hépcidine.

Comparaison : Le dérivé d'indazole 6 est unique en raison de sa fonctionnalisation spécifique et de sa puissante activité en tant qu'inhibiteur de l'IDO1. Comparé à d'autres dérivés d'indazole comme le niraparib et le pazopanib, le dérivé d'indazole 6 présente des activités biologiques et un potentiel thérapeutique distincts, en particulier dans le contexte de l'immunothérapie anticancéreuse .

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role as an enzyme inhibitor, particularly targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).

Medicine: Explored for its anticancer properties, showing potential in inhibiting cancer cell proliferation and inducing cell cycle arrest.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of indazole derivative 6 involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate the immune response and has implications in cancer therapy. The compound’s ability to induce cell cycle arrest is linked to its interaction with cell cycle regulatory proteins, leading to the accumulation of cells in the G2/M phase .

Comparaison Avec Des Composés Similaires

Niraparib: An indazole-based anticancer drug used for the treatment of ovarian cancer.

Pazopanib: A tyrosine kinase inhibitor with an indazole core, used for renal cell carcinoma.

Indazole Derivative 180: A potent hepcidin production inhibitor.

Comparison: Indazole derivative 6 is unique due to its specific functionalization and its potent activity as an IDO1 inhibitor. Compared to other indazole derivatives like niraparib and pazopanib, indazole derivative 6 exhibits distinct biological activities and therapeutic potential, particularly in the context of cancer immunotherapy .

Propriétés

Formule moléculaire |

C23H26F2N4O2 |

|---|---|

Poids moléculaire |

428.5 g/mol |

Nom IUPAC |

5-(2,3-difluorophenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C23H26F2N4O2/c1-31-12-11-29-9-7-15(8-10-29)14-26-23(30)22-18-13-16(5-6-20(18)27-28-22)17-3-2-4-19(24)21(17)25/h2-6,13,15H,7-12,14H2,1H3,(H,26,30)(H,27,28) |

Clé InChI |

QCLXNOBXQUWUEW-UHFFFAOYSA-N |

SMILES canonique |

COCCN1CCC(CC1)CNC(=O)C2=NNC3=C2C=C(C=C3)C4=C(C(=CC=C4)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-b]pyridazine derivative 2](/img/structure/B10833492.png)

![(S)-N-(6-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B10833496.png)

![4-Hydroxy-3-[2-(6-hydroxy-5,8a-dimethyl-2-methylidene-1,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl)ethylidene]oxolan-2-one](/img/structure/B10833514.png)

![Imidazo[1,2-b]pyridazine derivative 1](/img/structure/B10833537.png)

![(7-Chloroimidazo[1,5-a]pyridin-5-yl)-cyclohexylmethanol](/img/structure/B10833569.png)